N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine ring
Preparation Methods
The synthesis of N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve the use of solvents like xylene and bases such as sodium methoxide . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:
8,9-dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one: This compound has similar structural features but includes chlorine atoms, which may alter its chemical properties and biological activities.
11-Ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one:
Properties
CAS No. |
132687-00-4 |
---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
11-ethyl-6,8,9-trimethylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C17H19N3O/c1-5-20-15-10-12(3)11(2)9-14(15)19(4)17(21)13-7-6-8-18-16(13)20/h6-10H,5H2,1-4H3 |
InChI Key |
QVBCGVSBAZFFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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